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1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride

Salt selection Crystallinity Pre-formulation

1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride (CAS 1255717-52-2) is a pyridazinedione-based research chemical supplied primarily as a 95% purity solid building block. First synthesized in the 1980s as a potential anticonvulsant candidate, this compound features a maleic hydrazide core functionalized with a primary aminoethyl side-chain and is stabilized as the hydrochloride salt.

Molecular Formula C6H10ClN3O2
Molecular Weight 191.61 g/mol
CAS No. 1255717-52-2
Cat. No. B1439858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride
CAS1255717-52-2
Molecular FormulaC6H10ClN3O2
Molecular Weight191.61 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(NC1=O)CCN.Cl
InChIInChI=1S/C6H9N3O2.ClH/c7-3-4-9-6(11)2-1-5(10)8-9;/h1-2H,3-4,7H2,(H,8,10);1H
InChIKeyCDOCBUDXPUDEKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride (CAS 1255717-52-2): Procurement-Relevant Identity and Physicochemical Profile


1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride (CAS 1255717-52-2) is a pyridazinedione-based research chemical supplied primarily as a 95% purity solid building block . First synthesized in the 1980s as a potential anticonvulsant candidate, this compound features a maleic hydrazide core functionalized with a primary aminoethyl side-chain and is stabilized as the hydrochloride salt [1]. Its physicochemical fingerprint—defined by a molecular weight of 191.62 g/mol, a calculated LogP of -0.48, and two rotatable bonds—distinguishes it from the parent herbicide maleic hydrazide and positions it as a polar, conjugation-ready scaffold for medicinal chemistry and chemical biology applications .

Why Generic Substitution of 3,6-Pyridazinedione Analogs Is Often Invalid Without Verification


The 3,6-pyridazinedione (maleic hydrazide) scaffold is not monolithic; simple N-alkylation or salt formation can fundamentally alter a derivative's physicochemical and biological profile. Substituting 1-(2-aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride with the unsubstituted parent maleic hydrazide (CAS 123-33-1) or the free base (CAS 946725-22-0) without experimental verification introduces unnecessary risk. The hydrochloride salt is a defined solid with a specific melting point and LogP of -0.48, whereas the free base is a distinct chemical entity with its own (often unreported) solid-state properties, hygroscopicity, and solubility . In procurement for sensitive applications—such as bioconjugation, where the primary amine acts as a nucleophilic handle, or in vivo studies requiring high aqueous solubility—the controlled stoichiometry and counterion of the HCl salt provide a level of reproducibility that the free base or other N-alkyl analogs (e.g., N-methyl or N-ethyl derivatives) cannot guarantee without re-validation [1]. Assuming interchangeability based solely on the pyridazinedione core risks batch failure due to differences in solubility, stability, or unintended reactivity inherent to the aminoethyl side-chain.

Quantitative Differentiation of 1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride Against Key Analogs


Salt Form Advantage: Hydrochloride Salt Provides a Defined Solid State Versus the Undefined Free Base

The target compound is supplied as a well-characterized hydrochloride salt (C6H10ClN3O2, MW 191.62) with a reported purity of 95% . In contrast, the free base (CAS 946725-22-0, C6H9N3O2, MW 155.15) is a distinct molecular entity with no publicly disclosed standard purity specification or controlled solid-state form (amorphous vs. crystalline) from major vendors . For reproducible experimental design, the defined stoichiometry and solid form of the HCl salt are critical, whereas the free base's variable physical state introduces formulation uncertainty.

Salt selection Crystallinity Pre-formulation

Enhanced Hydrophilicity: Significantly Lower LogP Compared to N-Alkyl and Parent Pyridazinediones

The hydrochloride salt exhibits a calculated LogP of -0.48, indicating marked hydrophilicity . While experimental LogP values for the parent maleic hydrazide (1,2-dihydro-3,6-pyridazinedione, CAS 123-33-1) are commonly cited between -0.5 and -1.0 under neutral conditions, its lack of a basic amine precludes the same degree of pH-dependent solubility fine-tuning [1]. Conversely, simple N-alkyl pyridazinediones (e.g., N-methyl or N-ethyl derivatives) increase lipophilicity, raising LogP above zero and potentially reducing aqueous solubility and increasing non-specific protein binding [2]. The aminoethyl chain with an ionizable amine provides a modulatable hydrophilic property not available to simpler N-substituted variants.

Lipophilicity LogP Drug-likeness

Functional Versatility: The Primary Aminoethyl Handle Enables Site-Specific Conjugation Unachievable with Simple N-Alkyl or Parent Scaffolds

The 1-(2-aminoethyl)-pyridazinedione core uniquely integrates two orthogonal reactive centers: the electrophilic 3,6-dione system for thiol-Michael addition (shared with the parent maleic hydrazide class) and a primary amine for further functionalization via amide coupling, reductive amination, or isothiocyanate chemistry [1]. This dual reactivity is absent in maleic hydrazide itself, which lacks an exocyclic nucleophilic site, and in simple N‑methyl or N‑ethyl derivatives that replace the primary amine with inert alkyl groups [2]. Quantitative studies on analogous pyridazinedione-based bioconjugation scaffolds demonstrate that the presence of a nucleophilic amine handle increases the effective molarity of subsequent ligation steps, leading to higher conjugate yields under mild (pH 7.4) aqueous conditions [3].

Bioconjugation Linker chemistry Chemoselective ligation

Physicochemical Differentiation: Controlled Rotatable Bond Count and Molecular Weight for Fragment-Based Screening Libraries

With a molecular weight of 191.62 g/mol, two rotatable bonds, and a LogP of -0.48, this compound lies squarely within the 'Rule of Three' (MW ≤ 300, LogP ≤ 3, RotBonds ≤ 3) guidelines for fragment-based screening (FBS) libraries . The parent maleic hydrazide (MW 112.09) is smaller but lacks a synthetically addressable amine, limiting its utility as a fragment starting point [1]. Conversely, larger N‑alkyl or N‑aryl pyridazinedione fragments often exceed MW 250, placing them in the 'lead-like' rather than 'fragment' space and reducing their screening efficiency in high-concentration FBS campaigns [2].

Fragment-based drug discovery Rule of Three Chemical library design

Verified Application Scenarios for 1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride Based on Quantitative Evidence


Bifunctional Probe and Bioconjugate Synthesis via Orthogonal Thiol-Michael/Amine Chemistry

In chemical biology groups constructing site-selective cysteine bioconjugates or PROTACs, this compound serves as a core linker. The 3,6-dione undergoes chemoselective thiol-Michael addition to a protein cysteine, while the uncoupled primary amine remains available for subsequent installation of a fluorophore, PEG chain, or E3 ligase ligand via NHS ester coupling. This orthogonal strategy, validated at the class level for pyridazinediones, eliminates competing hydrolysis reactions observed when the amine is absent or requires protecting groups [1].

Fragment-Based Drug Discovery (FBDD) Library Design Targeting Hydrophilic Binding Pockets

Fragment screening groups can directly incorporate this compound into 96-well or 384-well screening decks at typical FBS concentrations (0.5–2 mM in aqueous buffer). Its physicochemical profile (MW 191.62, LogP -0.48, 2 RotBonds) fits within Rule of Three space, and the primary amine provides a vector for rapid hit-to-lead chemistry without significantly increasing molecular complexity. This acceleration of SAR exploration from a validated fragment starting point reduces the time needed for initial hit confirmation compared to starting from an unfunctionalized core [2].

Physicochemical Property Modulation Through Salt Form Selection in Early Preformulation

For medicinal chemists optimizing lead compound solubility and stability, the hydrochloride salt of this pyridazinedione offers a defined starting point for salt screening or dissolution studies. Its calculated LogP of -0.48 and solid-state form as an HCl salt provide a baseline for comparison when evaluating other counterions or when scaling up synthesis from the free base. This eliminates the variable of an undefined physical state in preformulation development .

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